[1-(3,5-Dimethylphenyl)ethyl](2-methoxyethyl)amine
Description
1-(3,5-Dimethylphenyl)ethylamine is a secondary amine characterized by a 3,5-dimethylphenyl group attached to an ethyl chain and a 2-methoxyethyl substituent. This structure combines aromatic rigidity with the flexibility of methoxy- and ethyl-based side chains, which may influence its electronic, steric, and solubility properties.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10-7-11(2)9-13(8-10)12(3)14-5-6-15-4/h7-9,12,14H,5-6H2,1-4H3 |
InChI Key |
QCXDTALTVLUZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)ethylamine typically involves the reaction of 3,5-dimethylphenylacetonitrile with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethylamine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on neurological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- [1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine]: Structure: Contains two methoxyphenyl groups instead of dimethylphenyl. Synthesis: Prepared via lithium-halogen exchange (65% yield) .
[1-(3,5-Dimethylphenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine] :
Variations in the Amine Side Chain
- [(3,5-Dimethylphenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine: Structure: Features an imidazole ring on the ethylamine chain. Molecular Weight: 229.16 g/mol .
- [1-(3-Chlorophenyl)ethyl][(3,5-dimethoxyphenyl)methyl]amine: Structure: Substitutes chlorine on the phenyl ring and includes a dimethoxyphenyl group. Molecular Weight: 305.80 g/mol .
Functional Group Modifications
- [4-(1-{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}-4-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl)-N-(3,5-dimethylphenyl)pyrimidin-2-amine]: Structure: Complex heterocyclic system with a piperidine and trifluoromethyl group. Molecular Weight: 563.66 g/mol . Key Difference: The trifluoromethyl group and extended piperidine chain enhance lipophilicity, suggesting pharmacological applications distinct from the target compound.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield (If Available) | Potential Applications |
|---|---|---|---|---|---|
| 1-(3,5-Dimethylphenyl)ethylamine | C₁₃H₂₁NO | ~207.31 (estimated) | 3,5-Dimethylphenyl, methoxyethyl | N/A | Likely intermediates in drug synthesis |
| 1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine | C₁₇H₂₁NO₃ | 287.35 | Dual methoxyphenyl | 65% | Building block for agrochemicals |
| [(3,5-Dimethylphenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine | C₁₄H₁₉N₃ | 229.16 | Imidazole side chain | N/A | Ligand for metal catalysis |
| [1-(3-Chlorophenyl)ethyl][(3,5-dimethoxyphenyl)methyl]amine | C₁₇H₂₀ClNO₂ | 305.80 | Chlorophenyl, dimethoxyphenyl | N/A | Research chemical |
Key Research Findings
- Electronic Effects : Methoxy groups (e.g., in ) increase electron density on aromatic rings, enhancing nucleophilic substitution reactivity compared to dimethyl groups, which offer steric hindrance .
- Biological Relevance : Compounds with imidazole or pyrazole moieties (e.g., ) are frequently explored in drug discovery due to their hydrogen-bonding capabilities.
Biological Activity
1-(3,5-Dimethylphenyl)ethylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies that highlight its biological relevance.
Chemical Structure and Properties
The compound features a dimethylphenyl group attached to an ethylamine backbone with a methoxyethyl substituent. Its molecular formula is C13H19N, and it possesses unique structural characteristics that contribute to its biological activity.
Biological Activity Overview
Research indicates that 1-(3,5-Dimethylphenyl)ethylamine exhibits various biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.
1. Pharmacological Effects
- Serotonergic Activity : Preliminary studies suggest that analogs of this compound may act as agonists for serotonin receptors, particularly the 5-HT1D receptor, which is implicated in migraine treatment. Compounds structurally similar to 1-(3,5-Dimethylphenyl)ethylamine have shown comparable affinity and selectivity to established antimigraine drugs like sumatriptan .
- Antiviral Properties : Research has highlighted its potential as an antiviral agent against influenza A viruses. Structural modifications of related compounds have demonstrated significant inhibitory effects on viral replication .
The biological activity is believed to be mediated through interactions with specific receptor sites and pathways:
- Receptor Binding : The presence of the dimethylphenyl group enhances binding affinity to serotonin receptors, while the methoxyethyl moiety may influence the pharmacokinetics and bioavailability of the compound.
- Inhibition of Viral Proteins : Some studies have indicated that derivatives can inhibit nucleoprotein interactions in viruses, thus preventing replication .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how variations in chemical structure affect biological activity:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance activity, while electron-donating groups tend to reduce it. For example, halogen substitutions have shown increased potency against certain targets .
- Amine Modifications : The type of amine (primary vs. secondary) significantly impacts the compound's efficacy; secondary amines often show better activity profiles .
Case Studies
Several case studies illustrate the practical applications and efficacy of 1-(3,5-Dimethylphenyl)ethylamine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
